molecular formula C10H8O3 B3056690 3-(2-Methoxyphenyl)prop-2-ynoic acid CAS No. 7342-00-9

3-(2-Methoxyphenyl)prop-2-ynoic acid

Cat. No.: B3056690
CAS No.: 7342-00-9
M. Wt: 176.17 g/mol
InChI Key: QKSIYZHWPUPDHJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propynoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzaldehyde.

    Formation of Propargyl Alcohol: The aldehyde undergoes a propargylation reaction to form 2-methoxyphenylpropargyl alcohol.

    Oxidation: The propargyl alcohol is then oxidized to form this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of advanced catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzophenone.

    Reduction: Formation of 3-(2-methoxyphenyl)prop-2-ene or 3-(2-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-ynoic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group can undergo addition reactions. These interactions can influence the compound’s reactivity and its role in biological systems.

Comparison with Similar Compounds

  • 3-(3-Methoxyphenyl)prop-2-ynoic acid
  • 3-(4-Methoxyphenyl)prop-2-ynoic acid
  • 3-(2-Hydroxyphenyl)prop-2-ynoic acid

Comparison:

  • Structural Differences: The position of the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and properties.
  • Reactivity: Compounds with different substituents (e.g., hydroxy vs. methoxy) may exhibit different reactivity patterns in chemical reactions.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity.

Properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIYZHWPUPDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325295
Record name 3-(2-methoxyphenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-00-9
Record name NSC409580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxyphenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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